Quinoxaline Redox State: 3-Hydroxy-2-oxo vs. 2,3-Dioxo Impact on Target Selectivity
The target compound possesses a 3‑hydroxy‑2‑oxoquinoxaline moiety, whereas the closest purchasable analogue N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide contains a 2,3‑dioxo (diketone) quinoxaline. In the PDE4B inhibitor series reported by Sunke et al. (2019), the 2‑(1H‑indol‑3‑yl)‑quinoxaline scaffold achieved an IC₅₀ of 0.39 µM against PDE4B with ~27‑fold selectivity over PDE4D and >250‑fold selectivity over PDE4C [1]. Although direct data for the target compound are absent, the hydroxy‑oxo tautomer presents a different electrostatic surface and hydrogen‑bonding profile compared to the dioxo form, which is predicted to shift kinase selectivity profiles based on docking studies of related quinoxalinone derivatives [2].
| Evidence Dimension | Quinoxaline ring oxidation state and predicted target selectivity shift |
|---|---|
| Target Compound Data | 3‑hydroxy‑2‑oxoquinoxaline (single carbonyl + hydroxyl); no target‑specific IC₅₀ available |
| Comparator Or Baseline | 2,3‑dioxo‑3,4‑dihydroquinoxaline (diketone) in the methyl‑indole analogue; PDE4B IC₅₀ = 0.39 µM (2‑(1H‑indol‑3‑yl)‑quinoxaline series) |
| Quantified Difference | No direct IC₅₀ comparison available; structural difference of one carbonyl group alters hydrogen‑bond donor/acceptor count and ring electron density |
| Conditions | PDE4B enzymatic assay (Sunke et al. 2019); docking studies on quinoxalinone derivatives cited in review literature |
Why This Matters
Users targeting kinases or phosphodiesterases must select the correct quinoxaline oxidation state because the dioxo form preferentially engages a different hydrogen‑bond network than the hydroxy‑oxo form, potentially altering both potency and selectivity.
- [1] Sunke R, et al. InCl₃ mediated heteroarylation of indoles and their derivatization via CH activation strategy: Discovery of 2-(1H-indol-3-yl)-quinoxaline derivatives as a new class of PDE4B selective inhibitors for arthritis and/or multiple sclerosis. Eur J Med Chem. 2019; 174: 198–215. View Source
- [2] Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (Review covering quinoxalinone SAR.) Nufind.nu.edu.sa. View Source
